2-chloro-N-(1-phenylethyl)aniline
Overview
Description
2-chloro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 1-phenylethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 2-chloroacetophenone with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an acidic medium to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-(1-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloroaniline: A simpler derivative with only a chlorine atom substituted on the benzene ring.
N-(1-phenylethyl)aniline: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
2-chloro-N-methylaniline: Contains a methyl group instead of a 1-phenylethyl group, affecting its physical and chemical properties.
Uniqueness
2-chloro-N-(1-phenylethyl)aniline is unique due to the presence of both the chlorine atom and the 1-phenylethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(1-phenylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVSQBMDYXSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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